Cobalt glycine

Description

Structure

3D Structure of Parent

Properties

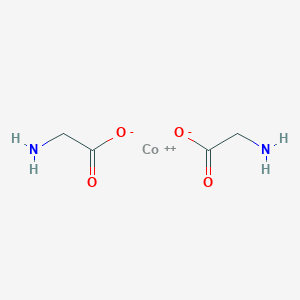

IUPAC Name |

2-aminoacetate;cobalt(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Co/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTITUGPTCDTON-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CoN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-40-6 (Parent) | |

| Record name | Cobalt glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80939066 | |

| Record name | Cobalt(2+) bis(aminoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14281-74-4, 17829-66-2 | |

| Record name | Bis(glycinato-κN,κO)cobalt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14281-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+) bis(aminoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cobalt Glycine Coordination Compounds

Solution-Phase Synthesis Approaches

Solution-phase synthesis is the most common route for preparing cobalt-glycine complexes, offering versatility and control over the reaction environment. These methods can be broadly categorized into direct coordination, redox-mediated strategies, and techniques involving elevated temperature and pressure.

Direct Coordination Protocols

Direct coordination is a straightforward method for synthesizing cobalt(II)-glycine complexes. This approach typically involves reacting a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) acetate (B1210297), directly with glycine (B1666218) in an aqueous solution. isca.menih.gov The glycine, acting as a bidentate ligand, coordinates to the cobalt ion through its amino and carboxylate groups, forming a stable five-membered ring structure. researchgate.net

A common procedure involves dissolving the cobalt(II) salt and glycine in water. The reaction can be facilitated by gentle heating, for instance, at 60°C for a couple of hours, to ensure complete complexation. One method describes the slow addition of cobalt(II) hydroxide (B78521) powder to a hot aqueous solution of glycine (80 °C). mdpi.com Another approach uses cobalt(II) carbonate, which is added in portions to a heated aqueous solution of glycine at 60–65 °C. google.com The simplicity of direct coordination makes it an efficient route for producing Co(II) complexes, with reported yields often in the range of 60-75%.

Redox-Mediated Synthesis Strategies

To access the more inert cobalt(III)-glycine complexes, redox-mediated synthesis is employed. This strategy involves the in-situ oxidation of a cobalt(II) salt to cobalt(III) in the presence of glycine. A prevalent method uses cobalt(II) chloride hexahydrate as the cobalt source and hydrogen peroxide (H₂O₂) as the oxidizing agent. semanticscholar.org The reaction is typically carried out in an aqueous medium, with a buffering agent like potassium hydrogencarbonate to maintain a suitable pH. semanticscholar.org

The process often begins with the formation of a cobalt(II) species, which is then oxidized. semanticscholar.org For example, a green solution of potassium tris(carbonato)cobaltate(III) can be generated first by reacting cobalt(II) chloride with potassium hydrogencarbonate and hydrogen peroxide at low temperatures (0-5°C). semanticscholar.org Glycine is then added to this solution, and upon heating, ligand exchange occurs, leading to the formation of tris(glycinato)cobalt(III). semanticscholar.org This method can yield both the facial (fac) and meridional (mer) isomers of the complex, which can be separated by fractional crystallization due to their differing solubilities. semanticscholar.orgwikipedia.org While this method provides excellent stereochemical control, it requires careful management of temperature and the addition rate of the oxidant. Yields for redox-mediated syntheses are typically lower than direct coordination, reported to be in the 13.3–37.4% range.

Solvothermal and Hydrothermal Techniques for Complex Formation

Solvothermal and hydrothermal methods are powerful techniques that utilize elevated temperatures and pressures in a sealed vessel (autoclave) to synthesize crystalline materials, including cobalt-glycine complexes. preprints.orgresearchgate.net These methods can produce unique structures, such as coordination polymers or metal-organic frameworks (MOFs), that may not be accessible under standard atmospheric conditions. preprints.orgresearchgate.netnih.govrsc.org

In a typical hydrothermal synthesis, a cobalt salt (e.g., cobalt(II) nitrate (B79036) hexahydrate) and glycine are dissolved in water, sealed in a Teflon-lined autoclave, and heated. researchgate.netekb.eg This process has been used to create two-dimensional cobalt-glycine complex thin sheets composed of vertically aligned nanosheet building blocks. researchgate.net Solvothermal synthesis is similar but uses a non-aqueous solvent. preprints.orgnih.govrsc.orgacs.org For instance, cobalt-based MOFs have been synthesized by heating cobalt nitrate and an organic ligand in a solvent like dimethylformamide (DMF). preprints.orgresearchgate.net These techniques offer a pathway to novel materials with controlled morphology and porosity. rsc.org

Strategic Control of Reaction Parameters in Cobalt-Glycine Synthesis

The outcome of cobalt-glycine synthesis is highly dependent on the reaction conditions. Strategic control over parameters such as pH, solvent system, and the stoichiometric ratio of reactants is crucial for targeting specific products and influencing their properties.

Influence of pH and Solvent Systems on Complexation

The pH of the reaction medium is a critical factor in the synthesis of cobalt-glycine complexes, as it dictates the protonation state of glycine and influences the formation and stability of the complexes. researchgate.netijstr.org Glycine can exist in different forms depending on the pH, and the formation of cobalt-glycine complexes generally increases with rising pH. researchgate.netmdpi.com For direct coordination methods, adjusting the pH to a neutral or slightly alkaline range (pH 7.0–10.0) is often necessary to deprotonate the carboxylic acid group of glycine, facilitating its coordination to the cobalt(II) ion. ijstr.orgredalyc.org Studies have shown that cobalt-glycine complex formation is enhanced at pH values from 4 to 6, with infrared spectroscopy confirming the increased concentration of these complexes as the interfacial pH changes. researchgate.netresearchgate.netiaea.org However, at very high pH values (e.g., pH 12), the leaching efficiency and stability of the complexes can significantly decline. ijstr.orgmdpi.com

The choice of solvent system can also affect the synthesis. While water is the most common solvent, other organic solvents can be used, particularly in solvothermal methods or to influence the solubility and crystallization of the final product. preprints.orgoup.comcdnsciencepub.com The electrophilic ability of the solvent can influence the d-d transition energies of the resulting cobalt(III) complexes, leading to color changes. oup.com This is attributed to the interaction of solvent molecules with the carboxyl groups of the coordinated glycine. oup.com The stability of cobalt-glycine complexes can vary in mixed solvent systems, such as methanol-water or propan-2-ol-water mixtures. cdnsciencepub.comresearchgate.net

Stoichiometric Ratio Effects on Product Formation and Properties

The molar ratio of cobalt to glycine is a key determinant of the final product's composition and structure. mdpi.com By varying the stoichiometry, different complexes, such as those with one, two, or three glycine ligands per cobalt ion (e.g., [Co(gly)]+, [Co(gly)₂], [Co(gly)₃]⁻), can be selectively synthesized. mdpi.com

For example, in the synthesis of Co(II) complexes supported on silica (B1680970) for catalysis, varying the molar ratio of glycine to Co(OH)₂ (from 1 to 5) significantly influenced the properties of the resulting catalyst. mdpi.com Research indicates that a glycine to Co²⁺ molar ratio of 3 is often optimal for achieving high dispersion and mass-specific activity in catalytic applications like Fischer-Tropsch synthesis. mdpi.com Similarly, in the hydrothermal synthesis of glycine-cobalt chloride crystals, different stoichiometric molar ratios of glycine to cobalt chloride were used to investigate the impact on the resulting crystals' properties. ekb.eg The synthesis of tris(glycinato)cobalt(III) inherently requires a cobalt to glycine ratio of at least 1:3 to form the [Co(gly)₃] complex. google.com

Table 1: Summary of Synthetic Methodologies for Cobalt-Glycine Complexes

| Methodology | Cobalt Oxidation State | Typical Reagents | Key Conditions | Products | Advantages/Disadvantages | Ref. |

|---|---|---|---|---|---|---|

| Direct Coordination | Co(II) | CoCl₂ or Co(OH)₂, Glycine | Aqueous solution, pH 7-10, optional heating (60-80°C) | [Co(gly)₂(H₂O)₂] | Simple, high yield (60-75%), limited to Co(II) complexes. | mdpi.com |

| Redox-Mediated | Co(III) | CoCl₂·6H₂O, Glycine, H₂O₂ | Aqueous solution, buffer (KHCO₃), controlled temp (0-5°C initially) | mer- and fac-[Co(gly)₃] | High stereochemical control, allows for isomer separation. | semanticscholar.orgwikipedia.org |

| Hydrothermal | Co(II) | Co(NO₃)₂·6H₂O, Glycine | Water, sealed autoclave, elevated T&P | 2D Cobalt-glycine sheets | Access to novel crystalline structures and morphologies. | researchgate.netekb.eg |

Table 2: Influence of Reaction Parameters on Synthesis Outcomes

| Parameter | Effect | Example Findings | Ref. |

|---|---|---|---|

| pH | Controls glycine speciation and complex stability. | Divalent cobalt-glycine complexes are stable at pH 7.0-10.0. Complex formation increases as pH rises from 4 to 6. | researchgate.netijstr.org |

| Solvent | Affects solubility, crystallization, and electronic properties. | The electrophilic nature (Acceptor Number) of the solvent linearly correlates with the d-d transition band positions of Co(III) complexes. | oup.com |

| Stoichiometric Ratio (Glycine:Cobalt) | Determines the number of ligands per metal ion. | A 3:1 ratio is optimal for creating highly dispersed Co nanoparticles on silica supports for catalysis. | mdpi.com |

Table 3: List of Compound Names

| Compound Name | Formula |

|---|---|

| Cobalt(II) chloride hexahydrate | CoCl₂·6H₂O |

| Cobalt(II) hydroxide | Co(OH)₂ |

| Cobalt(II) acetate tetrahydrate | Co(C₂H₃O₂)₂·4H₂O |

| Cobalt(II) carbonate | CoCO₃ |

| Cobalt(II) nitrate hexahydrate | Co(NO₃)₂·6H₂O |

| Glycine | C₂H₅NO₂ |

| Hydrogen peroxide | H₂O₂ |

| Potassium hydrogencarbonate | KHCO₃ |

| Sodium tris(carbonato)cobalt(III) | Na₃[Co(CO₃)₃] |

| Tris(glycinato)cobalt(III) | Co(C₂H₄NO₂)₃ |

| Diaquabis(glycinato)cobalt(II) | [Co(C₂H₄NO₂)₂(H₂O)₂] |

Temperature and Pressure Considerations in Synthetic Pathways

The synthesis of cobalt-glycine complexes is highly sensitive to temperature, which can influence both the kinetics and thermodynamics of the reaction, thereby directing the formation of specific isomers. For instance, in the synthesis of tris(glycinato)cobalt(III), heating the reaction mixture at 60–70°C for an extended period (one hour) after the solution turns violet favors the formation of the facial (fac) isomer. Conversely, shorter heating durations of about 15 minutes tend to yield the meridional (mer) isomer as the predominant product. This suggests that the fac isomer is the thermodynamically more stable product, while the mer isomer is the kinetically favored one.

The initial stages of some syntheses also require precise temperature control. The preparation of the potassium tri(carbonato)cobalt(III) intermediate, a common precursor, involves cooling the reaction mixture in an ice bath to between 0-5°C during the addition of hydrogen peroxide. semanticscholar.org This low temperature is crucial for controlling the exothermic oxidation of Co(II) to Co(III) and ensuring the stability of the carbonate complex.

Pressure also emerges as a significant parameter in certain synthetic routes, particularly those involving gaseous reactants. In the synthesis of N-acetylglycine, a derivative of glycine, the reaction of paraformaldehyde, acetamide, carbon monoxide, and hydrogen is conducted under pressures ranging from 1000 to 4000 psi. google.com Optimal selectivities are reportedly achieved at moderate pressures within this range, from 1000 to 3500 psi. google.com While the direct synthesis of simple cobalt-glycine complexes under high pressure is less commonly documented in the provided research, a study on the protonation of glycine itself showed that pressures up to 12.50 MPa have a minimal effect on the enthalpy of the reaction. nih.gov

| Reaction Stage | Temperature (°C) | Pressure | Purpose |

| Preparation of K₃[Co(CO₃)₃] | 0-5 | Atmospheric | To control the exothermic oxidation of Co(II) to Co(III). semanticscholar.org |

| Synthesis of fac-[Co(gly)₃] | 60-70 (for 1 hour) | Atmospheric | To favor the formation of the thermodynamic product. |

| Synthesis of mer-[Co(gly)₃] | 60-70 (for 15 minutes) | Atmospheric | To favor the formation of the kinetic product. |

| Synthesis of N-acetylglycine | 80-150 | 1000-4000 psi | To facilitate the reaction of gaseous reactants. google.com |

Targeted Synthesis of Specific Cobalt Oxidation States in Glycine Complexes

The oxidation state of the central cobalt ion is a defining characteristic of the resulting glycine complex, and synthetic strategies are specifically designed to target either Co(II) or Co(III) species.

Synthesis of Cobalt(II)-Glycine Complexes

The preparation of cobalt(II)-glycine complexes typically involves the direct reaction of a Co(II) salt with glycine in an aqueous solution. One method describes the slow addition of cobalt(II) hydroxide powder to a glycine solution at 80°C, followed by continuous stirring. mdpi.com This approach, which can be used to prepare precursors for supported catalysts, allows for the formation of complexes like [Co(glycine)₂(H₂O)₂]. mdpi.com The molar ratio of glycine to the cobalt source is a critical variable that influences the coordination environment of the cobalt ion. mdpi.com

Another approach involves the co-impregnation of a support material, such as SiO₂, with a solution containing cobalt nitrate and glycine. mdpi.com However, this method may result in a mixture of Co(II)-glycine species with different coordination numbers. mdpi.com The synthesis of mixed ligand Co(II) complexes, for example with urea (B33335) and glycine, has also been reported, leading to compounds with the general formula [Co(ur)(gly)(H₂O)₂]Cl. redalyc.org

| Starting Cobalt Salt | Additional Reagents | Key Conditions | Resulting Complex |

| Cobalt(II) hydroxide | Glycine | 80°C, aqueous solution | [Co(glycine)₂(H₂O)₂] mdpi.com |

| Cobalt(II) nitrate | Glycine, SiO₂ support | Co-impregnation | Mixture of Co(II)-glycine species mdpi.com |

| Cobalt(II) chloride | Urea, Glycine | Ethanolic solution | [Co(ur)(gly)(H₂O)₂]Cl redalyc.org |

Synthesis of Cobalt(III)-Glycine Complexes

The synthesis of cobalt(III)-glycine complexes necessitates the oxidation of a Co(II) precursor in the presence of glycine. A widely employed method involves the in-situ formation of potassium tri(carbonato)cobalt(III) (K₃[Co(CO₃)₃]). semanticscholar.org This is achieved by reacting cobalt(II) chloride with potassium hydrogencarbonate in an ice bath, followed by the slow addition of hydrogen peroxide as the oxidizing agent. semanticscholar.org The resulting green solution of the Co(III) carbonate complex is then reacted with glycine. semanticscholar.org Heating this mixture leads to the substitution of the carbonate ligands with glycinate (B8599266), yielding tris(glycinato)cobalt(III), [Co(gly)₃]. semanticscholar.org

This method produces a mixture of the facial (red-pink) and meridional (violet) isomers of [Co(gly)₃], which can then be separated by fractional crystallization due to their differing solubilities. semanticscholar.orgwikipedia.org The reaction of [Co(CO₃)₃]³⁻ with glycine is a versatile route that has been adapted for the synthesis of various tris(aminoacidato)cobalt(III) complexes. nii.ac.jp

An alternative route for preparing Co(III) complexes involves using a strong oxidizing agent like lead(IV) oxide. researchgate.net For instance, the s-cis-geometrical isomer of a cobalt(III) complex with N,N-dimethylglycine and a tetradentate ligand was prepared from cobalt(II) chloride in the presence of PbO₂. researchgate.net

| Cobalt Precursor | Oxidizing Agent | Ligand(s) | Key Intermediate/Conditions | Resulting Complex |

| Cobalt(II) chloride | Hydrogen peroxide | Glycine, Potassium hydrogencarbonate | K₃[Co(CO₃)₃] intermediate, heating | fac- and mer-[Co(gly)₃] semanticscholar.org |

| Cobalt(II) chloride | Lead(IV) oxide | N,N-dimethylglycine, edda | Direct synthesis | s-cis-[Co(edda)(dmgly)] researchgate.net |

Approaches to Low Oxidation State Cobalt-Glycine Species

The synthesis of cobalt complexes in low oxidation states, such as Co(I), presents a significant challenge. Research in this area has explored the reduction of Co(II) or Co(III) precursors. One study attempted to synthesize low oxidation state cobalt complexes using glycine and 8-hydroxyquinoline (B1678124) as chelating ligands. ku.ac.keku.ac.ke The reaction of cobalt(II) chloride with glycine in a methanol/ethanol mixture yielded a purple crystalline compound formulated as [Co(gly)Cl₃]. ku.ac.keku.ac.ke

The subsequent reduction of this Co(III) complex, as well as the direct reduction of CoCl₂·6H₂O in the presence of ligands using sodium borohydride (B1222165) (NaBH₄), was investigated. ku.ac.keku.ac.ke However, these attempts resulted in dark solids for which elemental analysis was inconclusive, highlighting the difficulty in isolating and characterizing these low oxidation state species. ku.ac.keku.ac.ke The primary goal of this research was to synthesize square planar Co(I) complexes, which are rare but of interest for potential applications. ku.ac.keku.ac.ke

Isomer-Specific Synthesis and Isolation of Cobalt(III)-Glycine Complexes

The octahedral geometry of tris(glycinato)cobalt(III) allows for the existence of two geometric isomers: facial (fac) and meridional (mer). The synthesis and separation of these isomers are a classic topic in coordination chemistry.

Advanced Spectroscopic and Structural Characterization of Cobalt Glycine Complexes

X-ray Diffraction Studies for Atomic and Molecular Structures

X-ray diffraction (XRD) is an indispensable tool for the definitive structural analysis of crystalline materials. Both single-crystal and powder XRD methods are employed to gain a comprehensive understanding of cobalt-glycine complexes, from precise atomic coordinates to bulk crystalline phase purity.

For instance, bis-glycine cobalt chloride dihydrate (BGCC) has been shown to crystallize in the monoclinic system with a centrosymmetric space group. indexcopernicus.comrajpub.com Similarly, Diaqua Bisglycine Cobaltous Chloride (DBGCoCl) crystallizes in the monoclinic system, but with the space group P21/c. researchgate.net In contrast, studies on bis-glycine cobalt sulphate pentahydrate (BGCS) revealed a triclinic crystal system with the centrosymmetric space group P-1. researchgate.net

The coordination environment around the cobalt ion is a key feature revealed by SCXRD. In many complexes, glycine (B1666218) acts as a bidentate ligand, coordinating to the cobalt center through one oxygen atom of the carboxylate group and the nitrogen atom of the amino group, forming a stable five-membered ring. rsc.orgrsc.org In a mixed-ligand complex, [Co(ur)(gly)(H₂O)₂]Cl, the cobalt(II) ion is in a high-spin octahedral geometry. redalyc.org Another study detailed water-soluble cobalt(II)-diimine-glycinate complexes, which also feature a distorted octahedral geometry around the central metal ion. rsc.org The structure of a dimeric complex, [Co(gly)₂(OH)₂]·1.5(H₂O), was solved and found to crystallize in the triclinic space group P-1, with two independent dimers in the unit cell. nih.govdoi.org

The specific structural parameters depend on the exact composition of the complex, including the counter-ions and water molecules of hydration.

Table 1: Crystallographic Data for Select Cobalt-Glycine Complexes

| Compound | Crystal System | Space Group | Key Structural Features | Reference(s) |

| Bis-glycine cobalt chloride dihydrate (BGCC) | Monoclinic | Centrosymmetric | Cobalt ion is coordinated with glycine, water, and chloride ions. indexcopernicus.comekb.eg | indexcopernicus.comrajpub.com |

| Diaqua Bisglycine Cobaltous Chloride (DBGCoCl) | Monoclinic | P21/c | Glycine acts as a bidentate ligand; cobalt is chelated. | researchgate.net |

| Bis-glycine cobalt sulphate pentahydrate (BGCS) | Triclinic | P-1 | Three-dimensional crystal structure elucidated. | researchgate.net |

| [Co(gly)₂(OH)₂]·1.5(H₂O) | Triclinic | P-1 | Dimeric structure with two independent dimers in the unit cell. | nih.govdoi.org |

| [Co(diimine)(H₂O)₄]⁺[glycinate]⁻ | Monoclinic | Isostructural | Distorted octahedral geometry around the Co(II) center. | rsc.org |

| [Co(MeGly)₂(H₂O)₂] | Monoclinic | C2/c | Rose-red crystals with two water molecules coordinated to the cobalt center. | nih.gov |

Note: "diimine" refers to 2,2'-bipyridine (B1663995) in the referenced study.

Powder X-ray diffraction (PXRD) is a complementary technique used to confirm the crystallinity and identify the bulk phase of synthesized cobalt-glycine materials. The resulting diffraction pattern, with its characteristic peaks at specific 2θ values, serves as a fingerprint for a particular crystalline solid. indexcopernicus.com

PXRD studies have been instrumental in confirming the crystalline nature of various cobalt-glycine complexes, such as bis-glycine cobalt chloride. indexcopernicus.comrajpub.com The well-defined peaks in the PXRD patterns indicate the high crystallinity of the grown crystals. indexcopernicus.com In studies where single crystals are grown, PXRD is often used to ensure the bulk material corresponds to the single crystal selected for structural analysis. ekb.eg

Furthermore, PXRD is crucial for identifying the different phases that may form during a reaction. For example, in the combustion synthesis of cobalt oxides using glycine as a fuel, PXRD patterns revealed that the product could be pure Co₃O₄, a mixture of Co₃O₄ and CoO, or pure CoO, depending on the glycine-to-cobalt molar ratio. sapub.orgmdpi.com In other studies, PXRD data for a series of hydrazinium (B103819) metal glycinates, including the cobalt complex, demonstrated that the compounds were isomorphic. akjournals.comcapes.gov.br This technique is therefore essential for quality control and for understanding the conditions that lead to the formation of specific crystalline phases of cobalt-glycine materials.

Vibrational Spectroscopy for Ligand-Metal Interactions and Functional Groups

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure of cobalt-glycine complexes. It is particularly sensitive to changes in the vibrational modes of glycine's functional groups—the amino (-NH₂) and carboxylate (-COO⁻) groups—upon coordination to the cobalt ion, thereby confirming the formation of metal-ligand bonds.

FTIR spectroscopy is a cornerstone technique for characterizing cobalt-glycine complexes. The coordination of glycine to the cobalt ion is confirmed by observing shifts in the characteristic vibrational frequencies of the amino and carboxylate groups compared to free glycine. scirp.org

In free glycine, which exists as a zwitterion (⁺NH₃CH₂COO⁻), the asymmetric and symmetric stretching vibrations of the carboxylate group appear at specific wavenumbers. Upon complexation with cobalt, the asymmetric stretching vibration of the -COO⁻ group, often seen around 1610-1615 cm⁻¹, typically shifts. scirp.org For example, in one study, this band shifted from 1610 cm⁻¹ in free glycine to 1580 cm⁻¹ in the complex. This shift confirms the involvement of the carboxylate group in coordination with the cobalt ion. scirp.org

Similarly, the vibrations of the amino group are affected. The N-H stretching vibration, found at 3119 cm⁻¹ in glycine, shifts to higher frequencies in the complexes, indicating coordination via the nitrogen atom. scirp.org The deformation modes of the -NH₂ group also show shifts; a band at 1250 cm⁻¹ in free glycine was observed to shift to 1290 cm⁻¹ in a cobalt complex, further confirming bidentate coordination. The presence of new, low-frequency bands in the spectra of the complexes, which are absent in the spectrum of free glycine, are often attributed to the formation of Co-N and Co-O bonds. scirp.orgresearchgate.net For instance, bands attributable to ν(Co-N) and ν(Co-O) have been observed in the range of 598-518 cm⁻¹ and 699-655 cm⁻¹, respectively. scirp.org

Table 2: Comparison of Key FTIR Vibrational Frequencies (cm⁻¹) for Free Glycine and Cobalt-Glycine Complexes

| Vibrational Mode | Free Glycine (approx.) | Co(II)-Glycine Complex (approx.) | Interpretation of Shift | Reference(s) |

| N-H Stretch | 3119 | > 3119 | Shift to higher frequency suggests coordination of the amino group to the Co ion. | scirp.org |

| Asymmetric -COO⁻ Stretch | 1610 - 1615 | 1580 - 1600 | Shift indicates coordination of the carboxylate group to the Co ion. | scirp.org |

| C-N Stretch | 1127 | > 1127 | Shift to higher frequency corroborates coordination via the nitrogen atom. | scirp.org |

| Co-N Stretch | N/A | 518 - 598 | Appearance of new band confirms the formation of a cobalt-nitrogen bond. | scirp.org |

| Co-O Stretch | N/A | 520 - 699 | Appearance of new band confirms the formation of a cobalt-oxygen bond. | scirp.orgsci-int.com |

Raman spectroscopy serves as a valuable complementary technique to FTIR for the vibrational analysis of cobalt-glycine complexes. researchgate.net While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for the two techniques differ, meaning that some vibrational modes may be strong in Raman spectra but weak or absent in FTIR, and vice versa.

In the context of material analysis, Raman spectroscopy has been effectively used to identify and quantify components in complex mixtures. For example, it can distinguish glycine from other chemicals in a slurry, as glycine has distinct Raman peaks, such as one around 900 cm⁻¹. horiba.com This analytical capability is transferable to the study of cobalt-glycine complexes.

Studies on metal complexes of ligands similar to glycine have utilized Raman spectroscopy to probe their structure. ajol.info For cobalt-glycine complexes specifically, surface-enhanced Raman spectroscopy (SERS) has been employed to study the molecules, providing enhanced signals that allow for more detailed analysis of the vibrational modes, including those of the metal-ligand bonds. capes.gov.brnih.gov This technique is particularly useful for studying complexes at low concentrations or adsorbed on surfaces. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational landscape of cobalt-glycine compounds.

Electronic Spectroscopy for Electronic Transitions and Oxidation States

Electronic spectroscopy, typically utilizing Ultraviolet-Visible (UV-Vis) light, is a powerful tool for investigating the electronic structure of cobalt-glycine complexes. The absorption of UV-Vis radiation promotes electrons from lower to higher energy orbitals. The resulting spectrum provides information on the oxidation state (e.g., Co(II) or Co(III)) and the coordination geometry (e.g., octahedral or tetrahedral) of the central cobalt ion. scirp.orgsphinxsai.com

For high-spin cobalt(II) complexes, which have a d⁷ electronic configuration, the spectra are characterized by d-d transitions. In an octahedral field, three spin-allowed transitions are theoretically expected. For example, the electronic spectrum of an octahedral Co(II) chloride complex showed three bands assigned to the transitions ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P). sphinxsai.com The violet or pink color of many Co(II) complexes is a direct result of these electronic transitions in the visible region of the spectrum. redalyc.org A d-d transition band observed at 510 nm is indicative of an octahedral geometry for a Co(II) complex.

The oxidation state of cobalt significantly influences the electronic spectrum. The magnetic moment, often measured alongside electronic spectra, helps confirm the oxidation state and spin state. A magnetic moment of 4.76 B.M. for a [Co(ur)(gly)(H₂O)₂]Cl complex supports a high-spin octahedral Co(II) geometry. redalyc.org In other cases, strong ligand-based absorptions, such as n–π* and π–π* transitions, may dominate the UV region of the spectrum. rsc.org The analysis of these spectra, often in conjunction with theoretical calculations, allows for a detailed characterization of the electronic properties of cobalt-glycine complexes. researchgate.net

Table 3: Electronic Spectral Data for Selected Cobalt-Glycine Complexes

| Complex/System | Observed Bands (λ_max or cm⁻¹) | Assignment/Transition | Inferred Geometry | Oxidation State | Reference(s) |

| Octahedral Co(II) Complex | 510 nm | d-d transition | Octahedral | Co(II) | |

| Co(II) Chloride Complex | 10193, 11248, 19763 cm⁻¹ | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | Octahedral | Co(II) | sphinxsai.com |

| Co(II)-Glycinato Complex | 499, 526 nm | ⁴T₁g(F) → ⁴T₁g(P), ⁴T₁g(F) → ⁴A₂g(F) | Octahedral | Co(II) | scirp.org |

| [Cu(ur)(gly)(H₂O)₂]Cl | 12987 cm⁻¹ | ²E_g → ²T₂_g | Distorted Octahedral | Cu(II) | redalyc.org |

| [Co(ur)(gly)(H₂O)₂]Cl | N/A (Violet Color) | d-d transitions | High-Spin Octahedral | Co(II) | redalyc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for d-d and Charge Transfer Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of cobalt-glycine complexes. The absorption of light in the UV-Vis region excites electrons to higher energy orbitals, providing information on d-d electronic transitions of the cobalt center and charge transfer bands involving the ligands.

In high-spin cobalt(II) complexes with a pseudo-octahedral geometry, a low-energy absorption band is typically observed in the range of 480–500 nm. rsc.org This band is attributed to the 4T1g(F) → 4T1g(P) transition. rsc.org For instance, a complex of the type [Co(gly)2(bipy)] exhibits such a d-d transition, which is relatively weak due to its Laporte-forbidden nature. rsc.org In some cases, the d-d transitions can be obscured by more intense charge-transfer bands. researchgate.net

More intense absorptions are found in the UV region, typically between 230 and 315 nm. rsc.org These are assigned to n–π* and π–π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands, arising from the donating groups of the glycine and other ligands to the cobalt center. rsc.org For meridional isomers of cobalt-glycine complexes, a higher molar absorptivity (εmax) is observed at 550 nm compared to facial isomers.

The position of the d-d transition absorption maximum can be indicative of the coordination geometry. For example, an absorption maximum at 510 nm is characteristic of an octahedral geometry around the cobalt ion.

Table 1: UV-Vis Spectroscopic Data for Selected Cobalt-Glycine Complexes

| Complex | λmax (nm) | Transition Assignment | Reference |

|---|---|---|---|

| [Co(gly)2(bipy)] type | 480-500 | 4T1g(F) → 4T1g(P) (d-d) | rsc.org |

| [Co(gly)2(bipy)] type | 230-315 | n–π* and π–π* (LMCT) | rsc.org |

| Octahedral Co(II)-glycine | 510 | d-d transition | |

| Meridional Co(III)-glycine | 550 | d-d transition |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying paramagnetic species, such as high-spin cobalt(II) complexes, which possess unpaired electrons. researchgate.net The EPR spectrum provides detailed information about the electronic structure, coordination environment, and magnetic properties of the cobalt center. researchgate.netohiolink.edu

High-spin cobalt(II) (a d7 ion) has an electron spin of S = 3/2, making it EPR active. rsc.org The EPR spectra of Co(II)-glycine complexes are often characterized by a set of g-values (gx, gy, gz) that reflect the symmetry of the ligand field around the cobalt ion. For Co(sacac)2en(LB) complexes, where LB is a Lewis base, the EPR spectra indicate a rhombic symmetry with a (dx²-y², dyz)¹ ground state configuration. kyoto-u.ac.jp

The hyperfine coupling constants, particularly with the 59Co nucleus (I = 7/2), offer insights into the distribution of the unpaired electron spin density. kyoto-u.ac.jp For instance, in Co(sacac)2en(LB) complexes, the total cobalt spin densities are typically in the range of 0.66-0.78, indicating that the unpaired electron is primarily localized on the cobalt atom. kyoto-u.ac.jp The study of these complexes at different frequencies and temperatures can help in determining the zero-field splitting parameters, which are crucial for understanding the magnetic anisotropy of the molecule. researchgate.net

Table 2: Representative EPR Parameters for a Cobalt(II) Complex System

| Complex System | Symmetry | Ground State | Cobalt Spin Density | Reference |

|---|---|---|---|---|

| Co(sacac)2en(LB) | Rhombic | (dx²-y², dyz)¹ | 0.66-0.78 | kyoto-u.ac.jp |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of cobalt-glycine complexes in solution. While paramagnetic Co(II) complexes can be challenging to study by NMR due to signal broadening, diamagnetic Co(III) complexes provide sharp and informative spectra. osti.gov

1H NMR spectroscopy provides information about the chemical environment of protons within the glycine ligand and any other coordinated ligands. In cobalt-glycine complexes, the chemical shifts of the methylene (B1212753) (-CH2-) and amine (-NH2) protons of the glycinate (B8599266) ligand are particularly informative.

For a mixed-ligand complex such as [Co(ur)(gly)(H2O)2]Cl, the methylene protons of the glycine ligand appear around 3.2 ppm, while the amine protons show a signal at approximately 2.9 ppm. redalyc.org The appearance of a signal for the NH2 group indicates the deprotonation of the glycine's amino group upon coordination to the cobalt center. redalyc.org In more complex systems, such as those with polydentate ligands, the glycinato protons may appear as a singlet, and methylene protons of other parts of the ligand can exhibit more complex splitting patterns, like an AB quartet. core.ac.uk

13C NMR spectroscopy is a highly sensitive probe for the stereochemistry of cobalt(III) complexes. osti.gov It provides detailed information about the carbon framework of the coordinated ligands. The chemical shifts of the carboxylate (-COO-) and methylene (-CH2-) carbons of the glycinate ligand are key indicators of the coordination environment.

In a series of Co(III) complexes containing β-alanine and glycine, the glycinate carbons resonate at specific chemical shift ranges. oup.comoup.com The methylene carbon of the glycinate ligand typically appears around 46.3 ± 1.3 ppm, while the carboxylate carbon is found at approximately 187.4 ± 1.4 ppm. oup.comoup.com The consistency of these chemical shifts across different but related complexes demonstrates the utility of 13C NMR in confirming the presence and coordination mode of the glycinate ligand. oup.comoup.com

Table 3: Typical NMR Chemical Shifts (ppm) for Coordinated Glycine

| Nucleus | Functional Group | Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| 1H | Methylene (-CH2-) | ~3.2 | redalyc.org |

| 1H | Amine (-NH2) | ~2.9 | redalyc.org |

| 13C | Methylene (-CH2-) | 46.3 ± 1.3 | oup.comoup.com |

| 13C | Carboxylate (-COO-) | 187.4 ± 1.4 | oup.comoup.com |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and probing the fragmentation patterns of cobalt-glycine complexes, providing direct evidence for their composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes, as it allows for the transfer of intact complex ions from solution to the gas phase. researchgate.netuvic.ca

In the positive ion mode, ESI-MS of cobalt-glycine complexes often reveals the presence of molecular cation peaks. For example, a complex with the general formula [Co(gly)2(bipy)] would be expected to show a molecular ion peak corresponding to its calculated mass-to-charge (m/z) ratio. rsc.org In a study of mixed-ligand urea-glycine cobalt(II) complexes, the ESI-mass spectrum of [Co(ur)(gly)(H2O)2]Cl showed a molecular ion peak at m/z 264.03, which is in close agreement with the calculated value of 264.53. redalyc.org

ESI-MS can also be used to study the fragmentation of these complexes. For instance, the molecular ion of [Co(ur)(gly)(H2O)2]Cl was observed to lose a glycinate ion (NH2CH2COO-) and two hydrogen atoms, resulting in a fragment ion at m/z 185.67. redalyc.org This fragmentation behavior provides valuable information about the relative bond strengths within the complex. In studies involving cobalt and cysteine, ESI-MS has shown the formation of various cobalt-cationized species, including complexes with one or more cysteine ligands. nih.gov

Table 4: ESI-MS Data for a Cobalt-Glycine Containing Complex

| Complex | Calculated m/z | Found m/z | Major Fragment Ion (m/z) | Reference |

|---|---|---|---|---|

| [Co(ur)(gly)(H2O)2]Cl | 264.53 | 264.03 | 185.67 | redalyc.org |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for the characterization of cobalt-glycine complexes, providing precise mass-to-charge ratio (m/z) measurements that allow for the determination of elemental compositions. In positive ion mode, HR-ESI-MS analysis of cobalt(II)-glycine solutions has identified several distinct species. For instance, the formation of the 1:3 cobalt-glycine complex, [Co(gly)₃]⁻, has been studied, revealing insights into its stability and structure in the gas phase. The high-resolution capabilities of this technique enable the differentiation of complexes with very similar masses, ensuring accurate formula assignment.

Studies have identified key species in solution, such as the mononuclear complex [Co(gly-H)]⁺ and the dinuclear species [Co₂(gly-H)₃]⁺, where (gly-H) represents a deprotonated glycine ligand. The technique is sensitive enough to detect various adducts and fragments, offering a detailed snapshot of the species present in equilibrium.

Table 1: Selected Cobalt-Glycine Species Identified by HR-ESI-MS

| Ion | Observed m/z | Formula |

|---|---|---|

| [Co(gly-H)]⁺ | 133.9546 | C₂H₄CoNO₂ |

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry has been effectively used to analyze the structure of cobalt(III) complexes with glycine and other amino acids. This soft ionization technique is particularly suitable for non-volatile and thermally labile coordination compounds. In studies of cobalt(III)-glycinate complexes, FAB-MS spectra typically show prominent peaks corresponding to the molecular ion or related fragments. For example, the analysis of a cobalt(III) complex containing glycine and 1,10-phenanthroline, [Co(phen)₂(gly)]²⁺, revealed a molecular ion peak, confirming the composition of the complex. The fragmentation patterns observed in FAB-MS can provide valuable information about the coordination sphere of the cobalt ion, showing sequential loss of ligands.

Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides deeper structural insights by isolating a specific ion and subjecting it to collision-induced dissociation (CID). This technique has been instrumental in probing the gas-phase chemistry of cobalt-glycine ions. For the [Co(glycine)]⁺ complex, CID experiments have shown the competitive loss of a water molecule and a C₂H₃NO₂ fragment, indicating different fragmentation pathways. Furthermore, the fragmentation of larger complexes, such as those involving multiple glycine ligands or other coordinated molecules, can elucidate the connectivity and relative binding energies of the different components. The fragmentation of the [Co(Gly-Gly)(H₂O)₂]⁺ complex, where Gly-Gly is glycylglycine, has also been studied, revealing the loss of water molecules and subsequent fragmentation of the dipeptide ligand.

Complementary Analytical Methods for Comprehensive Characterization

Elemental Analysis for Compositional Verification

Elemental analysis provides fundamental, quantitative data on the elemental composition of a synthesized compound, serving as a crucial verification of its empirical formula. For cobalt-glycine complexes, this method confirms the percentage of carbon (C), hydrogen (H), nitrogen (N), and in some cases, cobalt (Co). The experimentally determined percentages are compared against the calculated values for the proposed formula, with close agreement validating the stoichiometry of the complex. This technique has been consistently applied to confirm the formulas of various cobalt-glycinate structures, including both simple and mixed-ligand complexes.

Table 2: Example Elemental Analysis Data for a Cobalt-Glycine Complex

| Complex Formula | Element | Calculated % | Found % |

|---|---|---|---|

| [Co(gly)₃]·H₂O | C | 23.69 | 23.61 |

| H | 5.30 | 5.25 |

Molar Conductance Measurements for Ionic Character

Molar conductance measurements are used to determine the electrolyte nature of cobalt-glycine complexes in solution. By dissolving the complex in a solvent like water or DMF and measuring the electrical conductivity of the solution, one can infer the number of ions present. The results distinguish between non-electrolytes, which exhibit very low molar conductivity, and ionic complexes, which dissociate into ions and show higher conductivity values. For example, a complex formulated as [Co(gly)₃] would be expected to behave as a non-electrolyte, while a complex like [Co(NH₃)₄(gly)]Cl₂ would be a 1:2 electrolyte. These measurements are vital for correctly assigning the charge of the complex ion and determining which species reside inside versus outside the coordination sphere.

Table 3: Representative Molar Conductance Values and Inferred Electrolyte Type

| Solvent | Molar Conductance (Λ_M) (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type |

|---|---|---|

| Water | < 20 | Non-electrolyte |

| Water | 90-120 | 1:1 electrolyte |

| DMF | < 40 | Non-electrolyte |

Theoretical and Computational Investigations of Cobalt Glycine Interactions

Density Functional Theory (DFT) Applications in Cobalt-Glycine Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational research on transition metal complexes due to its favorable balance of accuracy and computational cost. nih.govmdpi.commdpi.com This method is extensively applied to study the properties of cobalt-glycine systems, from predicting their three-dimensional structures to understanding the nature of the chemical bonds that hold them together. DFT calculations treat electron correlation effectively, which is crucial for systems containing transition metals like cobalt. researchgate.net

A fundamental application of DFT is the determination of the most stable geometric arrangement of atoms in a molecule, a process known as geometry optimization. rsc.org For cobalt-glycine complexes, DFT can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net By finding the minimum energy structure on the potential energy surface, researchers can obtain a detailed three-dimensional model of the complex. researchgate.net

| Parameter | Predicted Value |

|---|---|

| Co-N Bond Length (Å) | 2.15 |

| Co-O (glycine) Bond Length (Å) | 2.08 |

| Co-O (water) Bond Length (Å) | 2.18 |

| N-Co-O Bite Angle (°) | 83.5 |

The electronic properties of cobalt complexes, particularly their spin state, are critical to their reactivity and magnetic behavior. Cobalt(II) (d⁷) and Cobalt(III) (d⁶) ions can exist in different spin states (e.g., high-spin or low-spin) depending on the ligand field strength. Glycine (B1666218), acting as a bidentate N,O-donor ligand, creates a specific ligand field around the cobalt center. DFT calculations are instrumental in determining the ground spin state of a cobalt-glycine complex by calculating the energy difference between the possible spin states (ΔE_HS–LS). nih.gov

The choice of DFT functional is crucial, as pure DFT functionals can sometimes favor one spin state, while hybrid functionals, which include a portion of exact Hartree-Fock exchange, often provide a more accurate description. nih.govrsc.org Studies on various Co(II) complexes have shown that functionals like B3LYP and OPBE can effectively predict spin-state energetics. nih.govresearchgate.net For a typical octahedral Co(II)-glycine complex, DFT calculations can predict whether the high-spin (S=3/2) or low-spin (S=1/2) state is more stable, which has direct implications for its magnetic properties and spectroscopic signature. rsc.org

| DFT Functional | ΔE_HS–LS (kcal/mol) | Predicted Ground State |

|---|---|---|

| PBE | -7.5 | High-Spin |

| B3LYP (20% HF) | -4.2 | High-Spin |

| TPSSh | -3.8 | High-Spin |

To gain deeper insight into the nature of the cobalt-glycine bond, Natural Bond Orbital (NBO) analysis is often employed on the DFT-calculated wavefunction. researchgate.net NBO analysis translates the complex, many-electron wavefunction into a more intuitive picture of chemical bonding, including lone pairs, bonds, and antibonding orbitals. researchgate.netwisc.edu This method allows for the quantification of charge transfer and donor-acceptor interactions between the glycine ligand and the cobalt metal center.

In a cobalt-glycine complex, NBO analysis can reveal the donation of electron density from the nitrogen lone pair (n_N) and the oxygen lone pair (n_O) of glycine into the vacant d-orbitals of the cobalt ion. The strength of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. Higher E(2) values indicate stronger interactions and more significant covalent character in the metal-ligand bond.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N) of Glycine | LP* (Co) | 25.8 |

| LP (O) of Glycine | LP* (Co) | 31.2 |

DFT calculations are a powerful tool for predicting spectroscopic properties, which can be directly compared with experimental data to confirm the structure of a synthesized complex. mdpi.comrsc.org By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govnih.gov

For cobalt-glycine complexes, DFT can predict the vibrational frequencies for key functional groups, such as the N-H stretches of the amine group and the C=O stretches of the carboxylate group. The coordination of glycine to cobalt causes characteristic shifts in these frequencies compared to the free amino acid. semanticscholar.org Comparing the calculated spectrum with the experimental one aids in confirming the coordination mode of the ligand. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in UV-Vis spectra, providing information about the electronic structure of the complex. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | 3447 | 3455 |

| N-H Stretch (symmetric) | 3229 | 3235 |

| C=O Stretch (asymmetric) | 1640 | 1648 |

Quantum Mechanical Calculations for Energetic Landscapes and Stability

Quantum mechanical calculations, primarily using DFT, are essential for mapping the energetic landscape of cobalt-glycine systems. This involves determining the relative stabilities of different possible isomers and conformers. For instance, an octahedral complex like tris(glycinato)cobalt(III), [Co(gly)₃], can exist as two geometric isomers: facial (fac) and meridional (mer).

By performing geometry optimizations and frequency calculations for each isomer, their electronic energies and zero-point vibrational energies (ZPVE) can be obtained. nih.gov This allows for the precise calculation of their relative stabilities. Such calculations can predict which isomer is thermodynamically more favorable, guiding synthetic strategies aimed at isolating a specific isomer. These theoretical stability predictions are invaluable for interpreting experimental observations where mixtures of isomers might be formed. semanticscholar.org

| Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| facial (fac) | 0.00 | 0.00 |

| meridional (mer) | +1.25 | +1.10 |

Application of Transition State Theory in Reaction Mechanism Elucidation

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.orgvedantu.com When combined with quantum mechanical calculations, it becomes a powerful tool for elucidating reaction mechanisms at a molecular level. libretexts.org This approach involves identifying the reactants, products, and, most importantly, the high-energy transition state (TS) that connects them on the potential energy surface. libretexts.org

For reactions involving cobalt-glycine complexes, such as ligand substitution, isomerization (e.g., fac-mer interconversion), or redox processes, DFT can be used to locate the geometry of the transition state. Once the TS is found, its energy relative to the reactants can be calculated, yielding the activation energy barrier (often expressed as Gibbs free energy of activation, ΔG‡). vedantu.com A lower activation energy implies a faster reaction rate. youtube.com By mapping the entire reaction pathway, including any intermediates and transition states, chemists can gain a detailed understanding of the mechanism, which is crucial for controlling reaction outcomes and designing more efficient catalysts. wikipedia.org

| Reaction Step | Reactant Complex | Transition State | Product Complex | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| Water Exchange | [Co(gly)₂(H₂O)₂] + H₂O | [Co(gly)₂(H₂O)₂···H₂O]‡ | [Co(gly)₂(H₂O)(H₂O*)] + H₂O | 12.5 |

Coordination Chemistry Principles Governing Cobalt Glycine Complexes

Chelation Behavior and Coordination Modes of Glycine (B1666218) Ligands

Glycine, as a versatile ligand, exhibits specific chelation behavior and coordination modes when interacting with cobalt ions. This is primarily influenced by its structural features and the protonation state of its functional groups.

Glycine typically acts as a bidentate ligand, coordinating to a central cobalt ion through both the nitrogen atom of its amino group and one of the oxygen atoms of its carboxylate group. researchgate.netredalyc.org This simultaneous binding to two sites on the metal ion forms a stable five-membered ring structure, a phenomenon known as chelation. researchgate.neteklavyabiotech.co.in The formation of this chelate ring is a key factor in the stability of cobalt-glycine complexes. researchgate.net This bidentate coordination is a common feature observed in various cobalt-glycine compounds, including those with Co(II) and Co(III) oxidation states. semanticscholar.orgmdpi.com For instance, in complexes like Co(glycine)₂(H₂O)₂, glycine's role as a bidentate ligand is well-established.

The stability and properties of the resulting complex are influenced by the molar ratio of glycine to cobalt. A 3:1 glycine-to-cobalt ratio is often optimal for chelation efficiency. Infrared (IR) spectroscopy is a valuable tool for confirming this bidentate coordination, as the stretching frequencies of the –COO⁻ and –NH₂ groups shift upon complexation with the metal ion. semanticscholar.org

The coordination of glycine to cobalt is significantly influenced by the pH of the solution, which determines the protonation state of the glycine molecule. Glycine can exist in three forms depending on the pH: a fully protonated cation at low pH, a neutral zwitterion at intermediate pH, and a deprotonated anion at high pH. ijnc.irmedcraveonline.comwikipedia.org

Theoretical studies on the interaction of Co⁺ and Co²⁺ with glycine show that the stability of different coordination modes is dependent on the electronic state of the cobalt cation. nih.gov For Co⁺, the most stable structure involves bidentate coordination to the amino group and the carbonyl oxygen of neutral glycine. nih.gov In contrast, for Co²⁺, the most stable arrangement is the interaction with the carboxylate group of the zwitterionic form of glycine. nih.gov The ability of the metal ion to form a complex with glycine is a competition with the protonation of the amine and carboxyl groups. ijnc.ir Consequently, complex formation is generally favored at higher pH values where the concentration of protons is lower. ijnc.ir The deprotonation of glycine is a crucial factor in the formation of stable cobalt-glycine complexes. nih.gov

Stereochemical Aspects and Isomerism in Cobalt-Glycine Systems

The octahedral geometry of many cobalt-glycine complexes gives rise to various forms of isomerism, including geometrical and optical isomers.

When three glycine ligands coordinate to a single cobalt(III) ion, forming a tris(glycinato)cobalt(III) complex, two geometrical isomers are possible: facial (fac) and meridional (mer). semanticscholar.orgwikipedia.org

Facial (fac) isomer: In this arrangement, the three nitrogen atoms (or the three oxygen atoms) of the glycine ligands occupy adjacent vertices of the octahedron, forming a "face." semanticscholar.org This isomer is often reddish-pink in color. semanticscholar.org

Meridional (mer) isomer: In this configuration, the three nitrogen atoms (or oxygen atoms) lie in a plane that bisects the octahedron, with two of the same donor atoms in opposite positions. semanticscholar.org The mer isomer is typically violet. semanticscholar.orgwikipedia.org

The formation of these isomers can be influenced by reaction conditions such as temperature and heating duration. For example, prolonged heating tends to favor the thermodynamically more stable facial isomer, while shorter reaction times may yield the kinetically favored meridional isomer. These isomers can be separated based on their differing solubilities. semanticscholar.orgwikipedia.org

| Property | Facial (fac) Isomer | Meridional (mer) Isomer |

|---|---|---|

| Arrangement of Donor Atoms | Three N atoms (and three O atoms) are on one face of the octahedron. semanticscholar.org | Three N atoms (and three O atoms) lie in a plane bisecting the octahedron. semanticscholar.org |

| Color | Reddish-pink semanticscholar.org | Violet semanticscholar.orgwikipedia.org |

| Thermodynamic Stability | Generally more stable. | Kinetically favored under certain conditions. |

Both the facial and meridional isomers of tris(glycinato)cobalt(III) are chiral, meaning they are non-superimposable on their mirror images. wikipedia.orgdoubtnut.com This chirality gives rise to pairs of enantiomers, designated as Δ (delta) and Λ (lambda). wikipedia.org Therefore, for tris(glycinato)cobalt(III), a total of four stereoisomers exist: Δ-fac, Λ-fac, Δ-mer, and Λ-mer. wikipedia.orgdoubtnut.com

The introduction of a chiral amino acid, such as L-aspartic acid, in mixed-ligand complexes with glycine can lead to stereoselective formation of specific isomers. oup.com For instance, studies have shown a marked stereoselectivity for the fac-Δ-isomers in mixed tris-type cobalt(III) complexes containing glycine and L-aspartate. oup.com This selectivity is often attributed to stabilizing interactions, such as hydrogen bonding, between the ligands. oup.com Chiral cobalt complexes, including those with glycine derivatives, have been explored as catalysts in enantioselective organic reactions. rsc.orgmdpi.comnih.govnih.govchinesechemsoc.orgacs.org

Ligand Exchange and Substitution Kinetics in Cobalt-Glycine Systems

Ligand exchange and substitution reactions are fundamental to the reactivity of cobalt-glycine complexes. These processes involve the replacement of a coordinated ligand (like water or another glycine molecule) with another ligand from the solution. rsc.org

Influence of Incoming Ligand Properties (Basicity, Hardness, Softness) on Exchange Rates

The properties of the incoming ligand, such as its basicity, hardness, and softness, can significantly influence the rate of ligand exchange in cobalt-glycine complexes.

The basicity of an incoming ligand plays a crucial role. For instance, in the context of cobalt(III) ammine complexes, deprotonation of an ammonia (B1221849) ligand by a hydroxide (B78521) ion (a strong base) facilitates the dissociation of another ligand, demonstrating the influence of the solution's basicity on the reaction pathway. wikipedia.org

The principles of Hard and Soft Acid-Base (HSAB) theory are also relevant. The cobalt(II) ion is considered a borderline hard acid, while cobalt(III) is a hard acid. These metal centers will preferentially interact with ligands of similar hardness or softness. nih.gov Glycine, with its nitrogen and oxygen donor atoms, is a hard ligand. Therefore, it forms stable complexes with both Co(II) and Co(III). The preference of the metal center for certain donor atoms can influence ligand exchange rates. For example, Fe(II), which is a borderline acid like Co(II), has a preference for certain ligand geometries that differ from other borderline metals like Cu(II) and Zn(II), affecting selective chelation. nih.gov

The nucleophilicity of the incoming ligand can also affect the reaction rate, particularly in associative or interchange associative mechanisms. A more nucleophilic ligand can attack the metal center more readily, potentially accelerating the substitution process. In the copolymerization of propylene (B89431) oxide and carbon dioxide catalyzed by salen-type cobalt complexes, the nucleophilicity of the attacking anion influences the initiation rate. mdpi.com

Temperature and pH Dependence of Ligand Substitution Reaction Rates

The rates of ligand substitution reactions in cobalt-glycine complexes are highly dependent on both temperature and pH.

Temperature has a direct effect on reaction kinetics, as described by the Arrhenius equation, where an increase in temperature generally leads to a faster reaction rate. mdpi.com Ultrafast temperature-jump (T-jump) studies on aqua cobalt(II) complexes have shown that ligand exchange dynamics occur on timescales from picoseconds to nanoseconds, with the structural changes being a rate-limiting factor. nih.govnih.gov The activation energy for these processes can be influenced by the ligand, as seen in chloride-assisted water displacement where the activation energy is lowered. nih.gov In the leaching of cobalt with histidine, an amino acid similar to glycine, increasing the temperature significantly increases the leaching rate. mdpi.com

pH plays a critical role by altering the protonation state of both the ligands and the metal complex itself. For cobalt-glycine complexes, pH changes can affect the availability of the deprotonated form of glycine, which is typically the coordinating species. ijstr.org The kinetics of substitution of aqua ligands from a cis-diaquo-bis(ethylenediamine)cobalt(III) ion by DL-alanine (an amino acid structurally similar to glycine) was found to be pH-dependent in the range of 3.2 to 4.2. zenodo.org Similarly, the stability and reactivity of cobalt(III) Schiff base complexes show a dependence on pD (the equivalent of pH in D₂O), which is related to the nature of the axial ligands and their tendency towards aquation. acs.orgresearchgate.net In the potentiometric titration of cobalt(II) with potassium hexacyanoferrate(II), the presence of glycine at a pH range of 7.0-10.0 is essential for the stability of the divalent cobalt compound. ijstr.org The rate of this redox reaction is also pH-dependent, with a maximum potential difference observed at pH 9.0. ijstr.org

The following table summarizes the general effects of temperature and pH on ligand substitution rates:

| Parameter | Effect on Rate | Reason |

| Temperature | Increases | Provides more kinetic energy to overcome the activation energy barrier. mdpi.com |

| pH | Varies | Affects the protonation state of ligands and the complex, influencing their reactivity and the stability of intermediates. zenodo.orgijstr.org |

Solvent Effects on Ligand Exchange Dynamics

The solvent in which a ligand exchange reaction occurs can have a profound impact on the dynamics of the process. The solvent can influence the stability of the reactants, the transition state, and the products, thereby altering the reaction rate and mechanism.

In aqueous solutions, water molecules can directly participate in the reaction by acting as ligands, forming aqua complexes. nih.gov The exchange between coordinated water and bulk water is a fundamental process, and its rate is indicative of the kinetic lability of the metal ion. wikipedia.org For octahedral aquo complexes of cobalt, this exchange typically proceeds through an interchange pathway with some dissociative character. wikipedia.org

The polarity and coordinating ability of the solvent are critical. In a study of cobalt(II) complexes with glycylglycinate ions, the complex formation was studied in aqueous acetone (B3395972) solutions, highlighting the use of mixed-solvent systems to modulate complex stability. researchgate.net The solvent can also affect the electronic properties of the complexes, as observed in the study of cobalt(II) Schiff-base complexes in DMF solution. orientjchem.org

Redox Chemistry and Interconversion of Cobalt Oxidation States in Glycine Complexes

Reversible and Irreversible Redox Processes

The redox chemistry of cobalt-glycine complexes involves the interconversion between cobalt(II) and cobalt(III) oxidation states. These processes can be either reversible or irreversible, depending on the specific complex and the reaction conditions.

Reversible redox processes are characterized by the ability of the complex to be oxidized and then reduced back to its original state without significant decomposition. In some cobalt-glycine systems, reversible redox behavior is observed. For example, the electrochemical deposition of cobalt oxide from a solution containing a cobalt-glycine complex at high pH involves the oxidation of a Co(II)-glycine complex. researchgate.net The resulting Co₃O₄-deposited electrode exhibits two reversible redox couples in an alkaline solution, attributed to the CoOOH/Co₃O₄ and CoO₂/CoOOH transitions. researchgate.net

Irreversible redox processes lead to a change in the chemical structure of the complex that prevents it from being easily returned to its initial state. The reduction of some cobalt(III) complexes can be irreversible, suggesting significant geometrical changes and ligand exchange upon reduction to the more labile Co(II) state. researchgate.net Photochemical reactions of cobalt(III)-aminoacidato complexes can also lead to irreversible redox processes, where an electron is transferred from a ligand to the metal center, resulting in a reduced metal and an oxidized ligand that can undergo further thermal reactions. core.ac.uk In some cases, the re-oxidation peak in cyclic voltammetry is completely absent, indicating an irreversible process. core.ac.uk The oxidation of cobalt(II) to cobalt(III) in the presence of glycine and an oxidizing agent like potassium hexacyanoferrate(II) leads to the formation of a stable pink cobalt(III)-glycine complex, which is an essentially irreversible process under the given conditions. ijstr.org

The interaction of cobalt-glycine complexes with biological molecules can also involve redox reactions that may be irreversible, potentially leading to cytotoxic effects.

Electrochemical Properties and Potentials of Cobalt-Glycine Complexes

The electrochemical properties of cobalt-glycine complexes, particularly their redox potentials, are crucial for understanding their reactivity. The redox potential of the Co(III)/Co(II) couple can vary over a wide range, from approximately +1.8 V to -0.6 V, depending on the ligands, their concentrations, and the pH of the solution. lmaleidykla.ltijariit.com

Glycine, as a ligand, influences the oxidation-reduction potential of cobalt ions by forming a more stable complex with Co(III) than with Co(II). ijstr.org This stabilization of the higher oxidation state facilitates the oxidation of Co(II) to Co(III). Potentiometric titrations have shown that in the presence of glycine in an alkaline medium, the oxidation of Co(II) by potassium hexacyanoferrate(II) occurs with a significant potential jump at the equivalence point. ijstr.org The magnitude of this potential jump increases with increasing glycine concentration. ijstr.org

Cyclic voltammetry is a key technique for studying the electrochemical behavior of these complexes. Studies on cobalt(II) Schiff-base complexes derived from glycine have shown that substituents on the ligand can affect the electronic properties and redox potentials of the complexes. scielo.br For example, electron-withdrawing groups can make the complex easier to reduce. scielo.br The electrochemical behavior of cobalt(II)-amine complexes on a gold electrode in alkaline solutions containing glycine has also been investigated. lmaleidykla.lt While the cobalt(II)-glycine complex itself was found to be electrochemically inactive in anodic oxidation under certain conditions, the addition of other amines like diethylenetriamine (B155796) significantly enhanced the anodic Co(II) oxidation current. lmaleidykla.lt

The following table provides a summary of some reported electrochemical data for cobalt complexes, including those with glycine or similar ligands.

| Complex System | Technique | Observation | Potential (V) |

| Cobalt(II) chloride complex with phenyl glycine-o-carboxylic acid in methanol | Cyclic Voltammetry | Irreversible reduction and oxidation | - |

| Co₃O₄-deposited Au electrode in alkaline solution (from Co(II)-glycine complex) | Cyclic Voltammetry | Reversible redox couple | 0.120 (vs. Ag/AgCl) |

| Co₃O₄-deposited Au electrode in alkaline solution (from Co(II)-glycine complex) | Cyclic Voltammetry | Reversible redox couple | 0.476 (vs. Ag/AgCl) |

| Cobalt(II) Schiff-base complex (CoL3-CPE) in alkaline medium | Cyclic Voltammetry | Cathodic peak for O₂ reduction | -0.46 |

Catalytic Applications of Cobalt Glycine Compounds

Heterogeneous Catalysis with Cobalt-Glycine Derivatives

In heterogeneous catalysis, cobalt-glycine compounds primarily serve as precursors for creating highly dispersed and efficient supported cobalt catalysts. The use of glycine (B1666218) as a chelating agent or a combustion fuel during catalyst synthesis profoundly influences the final properties of the catalyst, such as particle size, distribution, and reducibility, which are critical for performance.

Promotion in Fischer-Tropsch Synthesis

Glycine is utilized as an effective chelating agent to enhance the performance of cobalt-based catalysts in Fischer-Tropsch (FT) synthesis, a process for producing liquid hydrocarbons from syngas (CO + H₂). mdpi.com The coordination between glycine and cobalt ions before impregnation onto a support material like silica (B1680970) (SiO₂) significantly improves the dispersion of cobalt particles on the support. mdpi.com

Research investigating the impact of Co(II)-glycine complexes on Co/SiO₂ catalysts found that the molar ratio of glycine to cobalt is a key factor. mdpi.com A catalyst prepared from a Co(II)-glycine complex with a glycine/Co²⁺ molar ratio of 3 exhibited smaller, more uniform cobalt nanoparticles. mdpi.com This improved dispersion leads to a higher mass-specific activity in FT synthesis compared to catalysts prepared without glycine or with different ratios. mdpi.com The stronger chelation effect of glycine encapsulates the Co²⁺ ions, preventing agglomeration during the catalyst preparation and reduction steps. researchgate.net

A novel synthesis route involving the reaction of glycine with cobalt hydroxide (B78521) to form the complex precursor has been shown to produce catalysts with enhanced stability. mdpi.com The catalyst derived from this method, Co(3gly)/SiO₂, demonstrated not only smaller cobalt particles and a narrower size distribution but also superior stability during the FT reaction compared to catalysts prepared by simply adding glycine to a cobalt nitrate (B79036) solution. mdpi.com This indicates that the specific coordination features of the precursor complex are critical in dictating the final catalytic properties. mdpi.com

| Catalyst | Preparation Method | Average Co Particle Size (nm) | CO Conversion (%) | C₅₊ Selectivity (%) |

|---|---|---|---|---|

| Co/SiO₂ | Conventional (No Glycine) | 12.5 | 8.9 | 79.8 |

| Co-3gly/SiO₂ | Conventional (Glycine Added) | 7.1 | 15.2 | 85.1 |

| Co(3gly)/SiO₂ | Novel Route (Pre-formed Complex) | 6.5 | 14.9 | 86.2 |

Catalytic Oxidation Reactions

Glycine is employed as a fuel in solution combustion synthesis (SCS) to produce nanosized cobalt oxides, such as Co₃O₄, which are highly active catalysts for oxidation reactions. sapub.orgd-nb.info This method is noted for being simple, fast, and cost-effective. niscpr.res.in The properties of the resulting Co₃O₄ catalyst are strongly dependent on the synthesis conditions, including the fuel-to-oxidant molar ratio and subsequent calcination temperature. sapub.org

In the total oxidation of methane (B114726), a critical reaction for pollution control, cobalt oxide catalysts synthesized using glycine as a fuel have demonstrated superior performance. d-nb.info One study found that a Co₃O₄ catalyst derived from a glycine-based combustion process achieved 50% methane conversion at a temperature 60°C lower than a catalyst prepared by a conventional precipitation method, despite the glycine-derived catalyst having half the specific surface area. This suggests that the catalytic performance is more influenced by the redox state and coordination environment of the cobalt ions than by surface area alone. The use of glycine as a fuel in the synthesis is proposed to be a route to producing compounds with a reduced oxidation state, which can be beneficial for catalytic activity. sapub.org

| Catalyst | Synthesis Method | Specific Surface Area (m²/g) | T₅₀ for Methane Oxidation (°C) |

|---|---|---|---|

| Co₃O₄ | Precipitation | 22.4 | 420 |

| Co₃O₄ | SCS with Urea (B33335) | 28.5 | 360 |

| Co₃O₄ | SCS with Glycine | 12.0 | 360 |

Catalytic Reduction Reactions (e.g., Nitroarene Reduction)

Cobalt-based catalysts are effective for the chemical reduction of nitroarenes to anilines, an important industrial transformation. chemistryworld.comnih.gov Cobalt-glycine complexes can undergo reduction reactions, which is a fundamental property for their use in catalytic reduction cycles. While research into the direct use of discrete cobalt-glycine complexes for this purpose is ongoing, the use of glycine in the synthesis of heterogeneous cobalt catalysts has been explored.

For instance, cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles can be prepared via a glycine-nitrate solution combustion process. acs.org Studies have shown that while the pure CoFe₂O₄ phase may not be catalytically active for the reduction of 4-nitrophenol, byproducts such as Co₃O₄ generated during the glycine-based synthesis can exhibit high catalytic activity after activation. acs.org The conversion of homogeneous cobalt complexes, which can be optimized at a molecular level, into heterogeneous cobalt oxide catalysts via pyrolysis is a promising strategy. nih.gov This approach allows for the indirect control of the final catalyst's activity and selectivity through the design of the precursor complex, potentially including cobalt-glycine. nih.gov Mechanistic studies on related cobalt complexes show that Co³⁺ species are often better catalysts than their Co²⁺ counterparts for the reduction of nitro compounds. researchgate.net

Electrocatalysis in Energy Conversion Systems

Cobalt-glycine compounds and their derivatives are pivotal in advancing electrocatalysis, particularly for water splitting to produce hydrogen and oxygen. rsc.org The addition of glycine during the synthesis or electrodeposition of cobalt-based materials can dramatically enhance their activity for the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER).

Oxygen Evolution Reaction (OER) Electrocatalysis

The efficiency of water splitting is often limited by the sluggish kinetics of the OER. nih.gov Cobalt-based materials, such as cobalt phosphate (B84403) and cobalt ferrites, are known OER electrocatalysts. niscpr.res.innih.gov The addition of glycine during the electrodeposition of these materials has been shown to significantly improve their catalytic activity. nih.gov